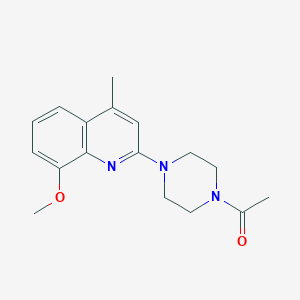![molecular formula C11H14BrNO B5233547 N-[1-(4-bromophenyl)ethyl]propanamide](/img/structure/B5233547.png)
N-[1-(4-bromophenyl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(4-bromophenyl)ethyl]propanamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It is also known as 4-bromo-N-(1-phenylethyl)butanamide or BPEB. This compound belongs to the class of phenethylamines, which are known for their psychoactive properties. However, the focus of
Mecanismo De Acción
The mechanism of action of N-[1-(4-bromophenyl)ethyl]propanamide is not fully understood. However, studies have suggested that it works by inhibiting the reuptake of serotonin and dopamine in the brain. This leads to an increase in the levels of these neurotransmitters, which in turn, improves mood and reduces symptoms of depression.
Biochemical and Physiological Effects:
Studies have shown that N-[1-(4-bromophenyl)ethyl]propanamide has a range of biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that regulate mood. BPEB has also been shown to have anxiolytic effects, which means that it can reduce anxiety. Additionally, BPEB has been shown to have anti-inflammatory properties, which could have potential therapeutic applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-[1-(4-bromophenyl)ethyl]propanamide in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the role of serotonin in various physiological processes. However, one of the limitations of using BPEB is its potential psychoactive effects. Researchers need to be careful when studying this compound to ensure that any observed effects are not due to its psychoactive properties.
Direcciones Futuras
There are several future directions for research on N-[1-(4-bromophenyl)ethyl]propanamide. One area of research could be the development of more potent and selective compounds that target the serotonin transporter. Another area of research could be the investigation of the potential therapeutic applications of BPEB in the treatment of inflammatory diseases. Additionally, more research is needed to fully understand the mechanism of action of this compound and its potential side effects.
Conclusion:
In conclusion, N-[1-(4-bromophenyl)ethyl]propanamide is a chemical compound that has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have a range of biochemical and physiological effects, including anxiolytic and anti-inflammatory properties. While there are limitations to using this compound in lab experiments, it remains a useful tool for studying the role of serotonin in various physiological processes. Further research is needed to fully understand the potential therapeutic applications of N-[1-(4-bromophenyl)ethyl]propanamide and to develop more potent and selective compounds that target the serotonin transporter.
Métodos De Síntesis
The synthesis of N-[1-(4-bromophenyl)ethyl]propanamide involves the reaction of 4-bromoacetophenone with 1-phenylethylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then treated with propanoyl chloride to yield the final compound.
Aplicaciones Científicas De Investigación
N-[1-(4-bromophenyl)ethyl]propanamide has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is its use as a potential antidepressant. Studies have shown that BPEB has a high affinity for the serotonin transporter, which is a target for many antidepressant drugs. BPEB has also been shown to increase the levels of serotonin and dopamine in the brain, which are neurotransmitters that play a crucial role in regulating mood.
Propiedades
IUPAC Name |
N-[1-(4-bromophenyl)ethyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-3-11(14)13-8(2)9-4-6-10(12)7-5-9/h4-8H,3H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSUFDDTVAJOKOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(C)C1=CC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-bromophenyl)ethyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,6-di-tert-butyl-4-[2-(2-furyl)-5,6-dimethoxy-1H-benzimidazol-1-yl]phenol](/img/structure/B5233465.png)
![3-[(2,5-dichlorophenyl)amino]-2-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5233469.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(3-ethoxyphenyl)-2,5-pyrrolidinedione](/img/structure/B5233478.png)
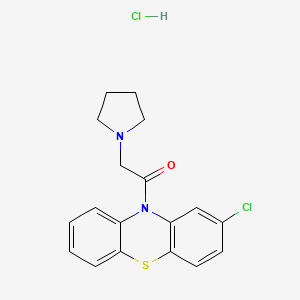
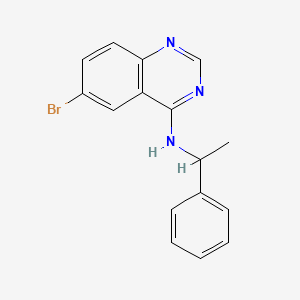
![1-(1,3-benzodioxol-5-ylmethyl)-4-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]piperazine](/img/structure/B5233501.png)
![ethyl 7-cyclopropyl-1-methyl-3-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5233504.png)
![4-[(3-aminobenzoyl)amino]benzoic acid](/img/structure/B5233505.png)
![N-[2-(allyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5233513.png)
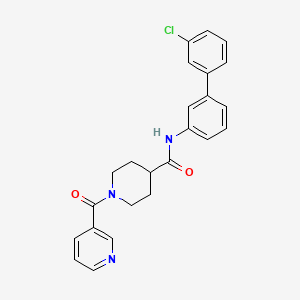
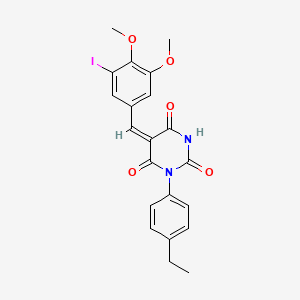
![N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-ethyl-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]thiourea](/img/structure/B5233553.png)
![N~1~-(3-methoxypropyl)-N~2~-(4-methylphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}glycinamide](/img/structure/B5233561.png)
